2-Amino-4-fluoro-5-(trifluoromethyl)phenol 2-Amino-4-fluoro-5-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 1803770-86-6
VCID: VC7457112
InChI: InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
SMILES: C1=C(C(=CC(=C1O)N)F)C(F)(F)F
Molecular Formula: C7H5F4NO
Molecular Weight: 195.117

2-Amino-4-fluoro-5-(trifluoromethyl)phenol

CAS No.: 1803770-86-6

Cat. No.: VC7457112

Molecular Formula: C7H5F4NO

Molecular Weight: 195.117

* For research use only. Not for human or veterinary use.

2-Amino-4-fluoro-5-(trifluoromethyl)phenol - 1803770-86-6

Specification

CAS No. 1803770-86-6
Molecular Formula C7H5F4NO
Molecular Weight 195.117
IUPAC Name 2-amino-4-fluoro-5-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
Standard InChI Key BDYUTXNJABHCLK-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)N)F)C(F)(F)F

Introduction

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is an aromatic organic compound characterized by the presence of an amino group (-NH2_2), a hydroxyl group (-OH), a fluorine atom, and a trifluoromethyl group (-CF3_3) attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry, agrochemistry, and materials science, due to its unique physicochemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step reactions starting from fluorinated benzene derivatives. A common pathway includes:

  • Nitration and Reduction: Introducing an amino group via nitration followed by catalytic reduction.

  • Electrophilic Substitution: Adding the trifluoromethyl group through halogenation or other fluorination techniques.

  • Hydroxylation: Introducing the phenolic group through selective hydroxylation reactions.

These steps require precise control over reaction conditions to ensure regioselectivity.

Applications

4.1 Medicinal Chemistry
The compound's structural features, particularly the trifluoromethyl and fluorine groups, make it a candidate for drug development. These groups enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

4.2 Agrochemical Applications
Fluorinated phenols like this compound are often explored as intermediates for herbicides or insecticides due to their ability to disrupt biological pathways in pests.

4.3 Materials Science
The electron-withdrawing effects of the trifluoromethyl group make this compound useful in designing polymers or materials with specific electronic properties.

Safety and Handling

This compound should be handled with care due to its potential toxicity and reactivity:

  • Toxicity: Fluorinated compounds can be toxic if ingested or inhaled in large quantities.

  • Environmental Impact: Persistent in the environment due to the stability of the fluorinated groups.

Table 2: Safety Guidelines

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
Storage ConditionsCool, dry place; avoid moisture
DisposalFollow local hazardous waste protocols

Future Research Directions

Given its promising properties:

  • Optimization of Synthesis: Developing greener methods for large-scale production.

  • Biological Evaluation: Screening for antimicrobial, anticancer, or pesticidal properties.

  • Material Applications: Exploring its role in advanced materials like liquid crystals or conductive polymers.

This detailed overview highlights the chemical significance of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol while identifying gaps for further exploration in both applied and theoretical contexts.

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